molecular formula C12H15NO5S B2663502 2-Methyl-5-(morpholine-4-sulfonyl)-benzoic acid CAS No. 327084-75-3

2-Methyl-5-(morpholine-4-sulfonyl)-benzoic acid

Cat. No.: B2663502
CAS No.: 327084-75-3
M. Wt: 285.31
InChI Key: XKOLKXFUAFTEET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Methyl-5-(morpholine-4-sulfonyl)-phenylamine” is a chemical compound with the CAS Number: 21447-56-3 . It has a molecular weight of 256.33 and is typically in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-methyl-5-(4-morpholinylsulfonyl)phenylamine . The InChI code for this compound is 1S/C11H16N2O3S/c1-9-2-3-10(8-11(9)12)17(14,15)13-4-6-16-7-5-13/h2-3,8H,4-7,12H2,1H3 .


Physical and Chemical Properties Analysis

This compound has a melting point range of 127-135 degrees Celsius . It is typically stored at room temperature .

Scientific Research Applications

Synthesis Methods

A study outlined a facile and eco-friendly methodology for synthesizing sulfonamide and sulfonate carboxylic acid derivatives, including compounds structurally related to "2-Methyl-5-(morpholine-4-sulfonyl)-benzoic acid". This approach utilizes green conditions, highlighting its potential for developing new derivatives with significant biological applications (Almarhoon et al., 2019).

Chemical Transformations

An unexpected reaction of 2-alkynylaryldiazonium tetrafluoroborate with sulfur dioxide in the presence of morpholin-4-amine catalyzed by copper(i) bromide led to benzo[b]thiophene 1,1-dioxides, demonstrating the versatile reactivity of morpholine-containing compounds (Luo et al., 2015).

Biological Applications

Research into 4-benzyl-4-methylmorpholinium salts, including those with structural similarities to the morpholine moiety in "this compound", has shown moderate or low toxicity, suggesting their potential as biomass solvents with applications in green chemistry (Pernak et al., 2011).

Anticancer Activity

A study synthesized novel indole-based sulfonohydrazide derivatives containing morpholine heterocyclic rings and evaluated their anticancer activity. Among these, certain compounds showed promising inhibition of breast cancer cells, indicating the therapeutic potential of morpholine-based structures (Gaur et al., 2022).

Material Science

The preparation of chiral building blocks for renin inhibitors involved the use of racemic compounds with morpholine functionalities, underscoring the role of such structures in synthesizing biologically active molecules (Doswald et al., 1994).

Safety and Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

2-methyl-5-morpholin-4-ylsulfonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5S/c1-9-2-3-10(8-11(9)12(14)15)19(16,17)13-4-6-18-7-5-13/h2-3,8H,4-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKOLKXFUAFTEET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.